17(S)-HETE

描述

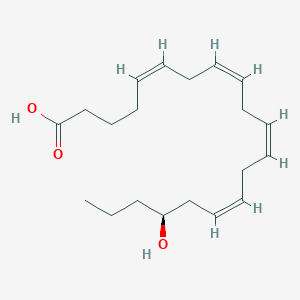

17(S)-Hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid, commonly known as 17(S)-HETE, is a bioactive lipid derived from arachidonic acid. It is part of the hydroxyeicosatetraenoic acids (HETEs) family, which are important signaling molecules involved in various physiological and pathological processes. This compound is known for its role in inflammation, vascular biology, and cancer biology.

准备方法

Synthetic Routes and Reaction Conditions

17(S)-HETE can be synthesized through the enzymatic oxidation of arachidonic acid by lipoxygenases, specifically 12/15-lipoxygenase. The reaction typically involves the use of purified enzymes and controlled conditions to ensure the production of the specific S-enantiomer.

Industrial Production Methods

Industrial production of this compound often involves biotechnological approaches, including the use of genetically modified microorganisms that express the necessary lipoxygenase enzymes. These microorganisms can be cultured in large bioreactors, where arachidonic acid is introduced as a substrate, and the product is subsequently extracted and purified.

化学反应分析

Types of Reactions

17(S)-HETE undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex eicosanoids.

Reduction: Reduction reactions can convert this compound to less active metabolites.

Substitution: Substitution reactions can modify the hydroxyl group, altering its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include molecular oxygen and peroxides.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Substitution: Reagents like acyl chlorides or alkyl halides can be used under mild conditions to introduce new functional groups.

Major Products

Oxidation: Leads to the formation of 17-oxo-eicosatetraenoic acid.

Reduction: Produces 17-hydroxy derivatives with altered activity.

Substitution: Results in various esterified or etherified derivatives.

科学研究应用

17(S)-HETE has a wide range of applications in scientific research:

Chemistry: Used as a standard for analytical methods and in the study of lipid oxidation pathways.

Biology: Investigated for its role in cell signaling, inflammation, and immune responses.

Medicine: Explored for its potential therapeutic effects in inflammatory diseases, cardiovascular conditions, and cancer.

Industry: Utilized in the development of diagnostic assays and as a biomarker for certain diseases.

作用机制

17(S)-HETE exerts its effects through several mechanisms:

Molecular Targets: It binds to specific receptors on cell surfaces, such as G-protein coupled receptors, initiating signaling cascades.

Pathways Involved: It activates pathways related to inflammation, such as the NF-κB pathway, and modulates the activity of enzymes like cyclooxygenases and lipoxygenases.

相似化合物的比较

Similar Compounds

15(S)-HETE: Another hydroxyeicosatetraenoic acid with similar but distinct biological activities.

12(S)-HETE: Known for its role in platelet aggregation and vascular biology.

5(S)-HETE: Involved in leukotriene biosynthesis and immune responses.

Uniqueness

17(S)-HETE is unique due to its specific role in modulating vascular tone and its potential anti-cancer properties. Unlike other HETEs, it has a distinct stereochemistry that influences its interaction with biological targets and its overall bioactivity.

生物活性

17(S)-Hydroxyeicosatetraenoic acid (17(S)-HETE) is a bioactive lipid derived from arachidonic acid, playing significant roles in various physiological and pathological processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular functions, and implications in disease.

Chemical Structure and Metabolism

This compound is a member of the hydroxyeicosatetraenoic acids (HETEs) family, formed primarily through the action of cytochrome P450 enzymes. The metabolism of arachidonic acid by these enzymes results in various HETEs, each with distinct biological activities. This compound is particularly noted for its role in cardiovascular health and disease.

Biological Activities

1. Cardiac Hypertrophy

Recent studies have demonstrated that this compound induces cardiac hypertrophy, characterized by an increase in cardiomyocyte size and expression of hypertrophic markers. This effect is mediated through the activation of cytochrome P450 1B1 (CYP1B1), which enhances cellular hypertrophy by increasing gene expression and protein levels associated with hypertrophy in human adult cardiomyocyte (AC16) cells .

2. Vascular Function

this compound has been implicated in modulating vascular tone and endothelial function. It promotes vasoconstriction and influences angiogenesis through its effects on endothelial cells. This compound can enhance the migration and proliferation of endothelial cells, contributing to angiogenic processes .

3. Inflammatory Response

As a product of arachidonic acid metabolism, this compound is involved in inflammatory responses. It can influence macrophage polarization, promoting a pro-inflammatory state that may exacerbate conditions like hypertension and atherosclerosis .

The biological effects of this compound are mediated through several pathways:

- CYP1B1 Activation : this compound acts as an allosteric activator of CYP1B1, leading to increased enzymatic activity that contributes to cardiac hypertrophy .

- Endothelial Cell Signaling : It activates signaling pathways such as phosphatidylinositol 3-kinase (PI3K) and signal transducer and activator of transcription (STAT), which are crucial for cell migration and survival during angiogenesis .

- Macrophage Modulation : The compound influences macrophage behavior, enhancing their inflammatory potential, which can affect vascular health and contribute to hypertension .

Case Study 1: Cardiac Hypertrophy Induction

A study investigated the effects of 17-HETE on human AC16 cardiomyocytes. Cells treated with 20 µM of 17-HETE exhibited significant increases in cell surface area and hypertrophic markers compared to controls. The activation of CYP1B1 was confirmed through gene expression analysis, indicating a direct link between 17-HETE exposure and cardiac hypertrophy .

Case Study 2: Vascular Effects

In another study, the role of 17-HETE in promoting endothelial cell migration was examined using human retinal microvascular endothelial cells (HRMVECs). Treatment with varying concentrations of 17-HETE resulted in enhanced cell migration and tube formation, demonstrating its pro-angiogenic properties .

Data Summary

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Cardiac Hypertrophy | Activation of CYP1B1 | Heart disease progression |

| Vascular Function | Endothelial cell signaling | Angiogenesis, vascular remodeling |

| Inflammatory Response | Macrophage polarization | Hypertension, atherosclerosis |

属性

IUPAC Name |

(5Z,8Z,11Z,14Z,17S)-17-hydroxyicosa-5,8,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-16-19(21)17-14-12-10-8-6-4-3-5-7-9-11-13-15-18-20(22)23/h3,5-6,8-9,11-12,14,19,21H,2,4,7,10,13,15-18H2,1H3,(H,22,23)/b5-3-,8-6-,11-9-,14-12-/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPIPPRXLIDJKN-LNRPRRCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC=CCC=CCC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347697 | |

| Record name | 17(S)-HETE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183509-25-3 | |

| Record name | 17(S)-HETE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: The research paper focuses on Arsenic Trioxide's effects on Cytochrome P450 enzymes and arachidonic acid metabolism. How does this relate to 17(S)-HETE?

A1: this compound (17(S)-Hydroxy-eicosatetraenoic acid) is a bioactive lipid metabolite produced from arachidonic acid via the cytochrome P450 (CYP450) pathway. While the paper doesn't directly focus on this compound, it investigates how Arsenic Trioxide (ATO) alters the expression of specific CYP450 enzymes in mice livers []. Since CYP450 enzymes are involved in this compound synthesis, this research provides valuable insights into how ATO exposure could potentially disrupt the balance of arachidonic acid metabolites, including this compound, within the liver. This is significant because alterations in this compound levels have been linked to various physiological and pathological processes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。